molecular formula C14H15NO3 B1148348 (4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one CAS No. 128440-43-7

(4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

Cat. No. B1148348
M. Wt: 245.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.271. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one”. However, it’s worth noting that the synthesis of such compounds generally involves complex organic chemistry reactions. For a detailed synthesis procedure, it would be best to refer to a peer-reviewed scientific paper or a chemistry database.



Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms in the compound. Unfortunately, I couldn’t find specific information on the molecular structure of “(4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one”. For a detailed molecular structure, it would be best to refer to a peer-reviewed scientific paper or a chemistry database.



Chemical Reactions Analysis

The chemical reactions of a compound refer to how it interacts with other substances. Unfortunately, I couldn’t find specific information on the chemical reactions of “(4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one”. For a detailed analysis of its chemical reactions, it would be best to refer to a peer-reviewed scientific paper or a chemistry database.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “(4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one”. For a detailed analysis of its physical and chemical properties, it would be best to refer to a peer-reviewed scientific paper or a chemistry database.


Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, I couldn’t find specific information on the safety and hazards of “(4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one”. For detailed safety and hazard information, it would be best to refer to a Material Safety Data Sheet (MSDS) or a similar resource.


Future Directions

The future directions of a compound refer to potential applications and areas of research interest. Unfortunately, I couldn’t find specific information on the future directions of “(4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one”. For insights into potential future directions, it would be best to refer to recent scientific literature in the field.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to scientific literature or a chemistry database.


properties

IUPAC Name

(4S,5R)-3-but-2-enoyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-7-12(16)15-10(2)13(18-14(15)17)11-8-5-4-6-9-11/h3-10,13H,1-2H3/t10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXHDOIFLLGSQV-GWCFXTLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1C(C(OC1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC=CC(=O)N1[C@H]([C@H](OC1=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721465
Record name (4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one

CAS RN

128440-43-7
Record name (4S,5R)-3-(But-2-enoyl)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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